Cdk1/2 Inhibitor III

Catalog No.
S005331
CAS No.
443798-47-8
M.F
C15H13F2N7O2S2
M. Wt
425.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cdk1/2 Inhibitor III

CAS Number

443798-47-8

Product Name

Cdk1/2 Inhibitor III

IUPAC Name

5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide

Molecular Formula

C15H13F2N7O2S2

Molecular Weight

425.4 g/mol

InChI

InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23)

InChI Key

ARIOBGGRZJITQX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Synonyms

5-amino-3-[[4-(aminosulfonyl)phenyl]amino]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-1-carbothioamide

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Description

Cyclin-dependent kinases (Cdks) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. Cdk1/2 Inhibitor III is a cell-permeable inhibitor of Cdk1/cyclin B and Cdk2/cyclin A (IC50s = 0.6 and 0.5 nM, respectively). It less potently inhibits CDC2-like kinases 1 and 3, VEGFR2, and GSK-3β (IC50s = 8.9, 29, 32, and 140 nM, respectively) and is without effect against a panel of other kinases. Cdk1/2 Inhibitor III blocks the growth of several cancer cell lines (IC50 values range from 20 to 92 nM).

Inhibition of Cdk1/Cyclin B and Cdk2/Cyclin A Complexes

Cdk1/2 Inhibitor III demonstrates high potency in inhibiting the activity of Cdk1/cyclin B and Cdk2/cyclin A complexes. These complexes are essential for progression through specific phases of the cell cycle - mitosis (M phase) and S phase, respectively []. Studies have shown that Cdk1/2 Inhibitor III achieves this inhibition with half-maximal inhibitory concentration (IC50) values in the picomolar range (10^-12 M), signifying exceptional potency [].

Cell Cycle Arrest and Anti-Proliferative Effects

By inhibiting Cdk1 and Cdk2, Cdk1/2 Inhibitor III disrupts the normal progression of the cell cycle. This can lead to cell cycle arrest, particularly in the G2/M and S phases, ultimately hindering cancer cell proliferation []. In vitro studies have shown that Cdk1/2 Inhibitor III effectively blocks the growth of various human cancer cell lines [].

Cdk1/2 Inhibitor III, identified by the Chemical Abstracts Service number 443798-55-8, is a small molecule designed to inhibit the activity of cyclin-dependent kinases 1 and 2. These kinases play crucial roles in regulating the cell cycle and are implicated in various types of cancer. The chemical structure features a triazole ring, which contributes to its potency and specificity as an inhibitor. Its empirical formula is C₁₅H₁₃F₂N₇O₂S₂, and it is characterized as a white solid that is cell-permeable and reversible in its action against these kinases .

Cdk1/2 Inhibitor III acts as a competitive inhibitor for ATP binding on Cdk1/2. It binds to the ATP-binding pocket of the kinases, preventing them from phosphorylating their target substrates []. This inhibition disrupts the cell cycle progression regulated by Cdk1/2, leading to cell cycle arrest [].

Studies have shown that Cdk1/2 Inhibitor III is particularly effective in inhibiting the complexes formed by Cdk1 with cyclin B and Cdk2 with cyclin A, which are crucial for the G2/M transition and S phase of the cell cycle, respectively [].

Information on the safety hazards of Cdk1/2 Inhibitor III is limited. As with most research chemicals, it should be handled with care following standard laboratory safety protocols. Due to the lack of specific data, it is advisable to consult the Material Safety Data Sheet (MSDS) provided by the supplier before handling the compound [, ].

Cdk1/2 Inhibitor III operates primarily through competitive inhibition at the ATP binding site of cyclin-dependent kinases. The inhibition mechanism involves the formation of a stable complex between the inhibitor and the kinase, preventing ATP from binding and thus halting the phosphorylation process essential for cell cycle progression. This interaction has been validated through various biochemical assays that demonstrate its effectiveness in inhibiting kinase activity in vitro .

The biological activity of Cdk1/2 Inhibitor III has been extensively studied, revealing its potential as a therapeutic agent in cancer treatment. By inhibiting Cdk1 and Cdk2, this compound can induce cell cycle arrest, particularly at the G1/S transition and G2/M phases. This activity has been shown to lead to apoptosis in various cancer cell lines, making it a candidate for further development in oncology . Additionally, it has been noted for its ability to modulate downstream signaling pathways associated with cellular proliferation and survival.

The synthesis of Cdk1/2 Inhibitor III involves multi-step organic reactions that typically include:

  • Formation of Triazole Ring: Utilizing appropriate precursors to construct the triazole framework.
  • Amination Reactions: Introducing amino groups at specific positions on the aromatic rings to enhance binding affinity.
  • Sulfonylation: Attaching sulfonyl groups to improve solubility and bioavailability.
  • Purification: Employing chromatographic techniques to isolate the final product with high purity.

Detailed protocols for synthesizing this compound can be found in specialized chemical literature .

Cdk1/2 Inhibitor III is primarily applied in research settings focused on cancer biology. Its applications include:

  • Cell Cycle Studies: Investigating the mechanisms of cell cycle regulation and checkpoints.
  • Cancer Therapeutics: Exploring its potential as a chemotherapeutic agent against tumors expressing high levels of cyclin-dependent kinases.
  • Biochemical Assays: Serving as a tool compound in assays designed to study kinase activity and inhibition .

Interaction studies have shown that Cdk1/2 Inhibitor III binds selectively to cyclin-dependent kinases, demonstrating significant inhibitory effects at low micromolar concentrations. Structural analyses using techniques like X-ray crystallography have elucidated its binding mode within the ATP pocket of Cdk1 and Cdk2, confirming its competitive inhibition mechanism. These findings underscore its specificity compared to other kinase inhibitors .

Cdk1/2 Inhibitor III shares structural similarities with several other kinase inhibitors but exhibits unique properties that enhance its selectivity and efficacy. Below is a comparison with similar compounds:

Compound NameCAS NumberMechanism of ActionUnique Features
Variolin BNot AvailableInhibits Cdk1/Cdk2Micromolar potency
K03861Not AvailableType II inhibitorSlow off-rate kinetics
Palbociclib571190-30-2Selective Cdk4/Cdk6 inhibitorApproved for clinical use
Roscovitine186692-46-6Non-selective Cdk inhibitorBroad spectrum activity
Dinaciclib1038916-11-3Multi-target kinase inhibitorPotent against multiple kinases

Cdk1/2 Inhibitor III stands out due to its specific targeting of cyclin-dependent kinases 1 and 2 while maintaining favorable pharmacological properties such as solubility and cell permeability .

XLogP3

2.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

425.05402135 g/mol

Monoisotopic Mass

425.05402135 g/mol

Heavy Atom Count

28

Appearance

Assay:≥95%A solid

UNII

LFR1253W75

Other CAS

443798-47-8
443798-55-8

Wikipedia

Cdk1/2 inhibitor III

Dates

Modify: 2023-09-13

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